

# Synthesis and chemical properties of hDHODH-IN-14.

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## Compound of Interest

Compound Name: hDHODH-IN-14

Cat. No.: B12380774

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An in-depth search has revealed no specific public domain information for a compound designated "**hDHODH-IN-14**." This identifier may correspond to an internal discovery compound not yet disclosed in scientific literature. However, to fulfill the core request for a technical guide on the synthesis and properties of a human dihydroorotate dehydrogenase (hDHODH) inhibitor, this document provides a comprehensive overview of the subject, drawing upon publicly available data for well-characterized hDHODH inhibitors.

## Introduction to hDHODH as a Therapeutic Target

Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This pathway is crucial for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[3] While most normal cells can utilize salvage pathways for pyrimidine acquisition, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are heavily reliant on the de novo synthesis pathway.[4][5] This dependency makes hDHODH a compelling therapeutic target for the treatment of cancer, autoimmune disorders, and viral infections.[6][7]

hDHODH is a mitochondrial protein located on the inner mitochondrial membrane, where it is linked to the electron transport chain.[1][8] Inhibition of hDHODH not only depletes the pyrimidine pools necessary for cell proliferation but can also impact mitochondrial respiration.[9][10]

# Chemical Properties and Synthesis of hDHODH Inhibitors

A variety of chemical scaffolds have been identified as potent hDHODH inhibitors. Many of these compounds feature a biphenyl moiety, which plays a key role in the ligand-hDHODH interaction.[6] This section will provide an overview of the chemical properties and a general synthetic approach for a representative class of hDHODH inhibitors.

## General Chemical Scaffolds

Several classes of compounds have been developed as hDHODH inhibitors, including those based on:

- Acrylamide derivatives[4]
- Thiazolidone scaffolds[5]
- Biphenyl moieties, as seen in inhibitors like leflunomide and brequinar.[6]

## Illustrative Synthesis of an Acrylamide-Based hDHODH Inhibitor

The following is a representative, generalized synthesis protocol for an acrylamide-based hDHODH inhibitor, based on methodologies described in the scientific literature.[4]

## Experimental Protocols

### General Synthesis of Acrylamide-Based hDHODH Inhibitors

#### Step 1: Synthesis of the Amine Precursor

A substituted aniline is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate, in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) to yield the protected amine.

#### Step 2: Acylation with Acryloyl Chloride

The protected aniline is then acylated with acryloyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an aprotic solvent like DCM or tetrahydrofuran (THF) at a reduced temperature (e.g., 0 °C) to form the acrylamide derivative.

#### Step 3: Deprotection (if necessary)

If a protecting group was used, it is removed under appropriate conditions. For a Boc group, this is typically achieved using an acid such as trifluoroacetic acid (TFA) in DCM.

#### Step 4: Purification

The final compound is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization or precipitation to yield the pure hDHODH inhibitor.

## Quantitative Data on hDHODH Inhibitors

The following table summarizes the in vitro inhibitory activities of several known hDHODH inhibitors against the human enzyme.

Compound	Chemical Formula	IC50 (nM)	Reference
Brequinar	C23H16F2N2O2	5.2	<a href="#">[6]</a>
Teriflunomide	C12H9F3N2O2	388	<a href="#">[6]</a>
Compound 1289	C20H21N3O2	171	<a href="#">[6]</a>
Compound 7	Not Specified	1,560	<a href="#">[11]</a>
Compound 14	Not Specified	1,220	<a href="#">[11]</a>

## Experimental Methodologies for Characterization In Vitro hDHODH Inhibition Assay

The inhibitory activity of compounds against hDHODH is typically determined using a spectrophotometric assay. The assay measures the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by the enzyme.

- Recombinant human DHODH is incubated with the test compound at various concentrations for a defined period.
- The enzymatic reaction is initiated by the addition of dihydroorotate and coenzyme Q.
- The rate of DCIP reduction is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm).
- IC50 values are calculated by fitting the dose-response data to a suitable equation.[12]

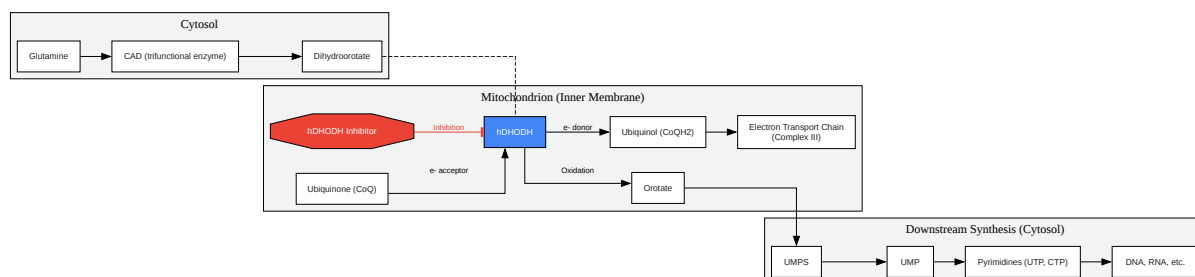
## Cell-Based Proliferation Assays

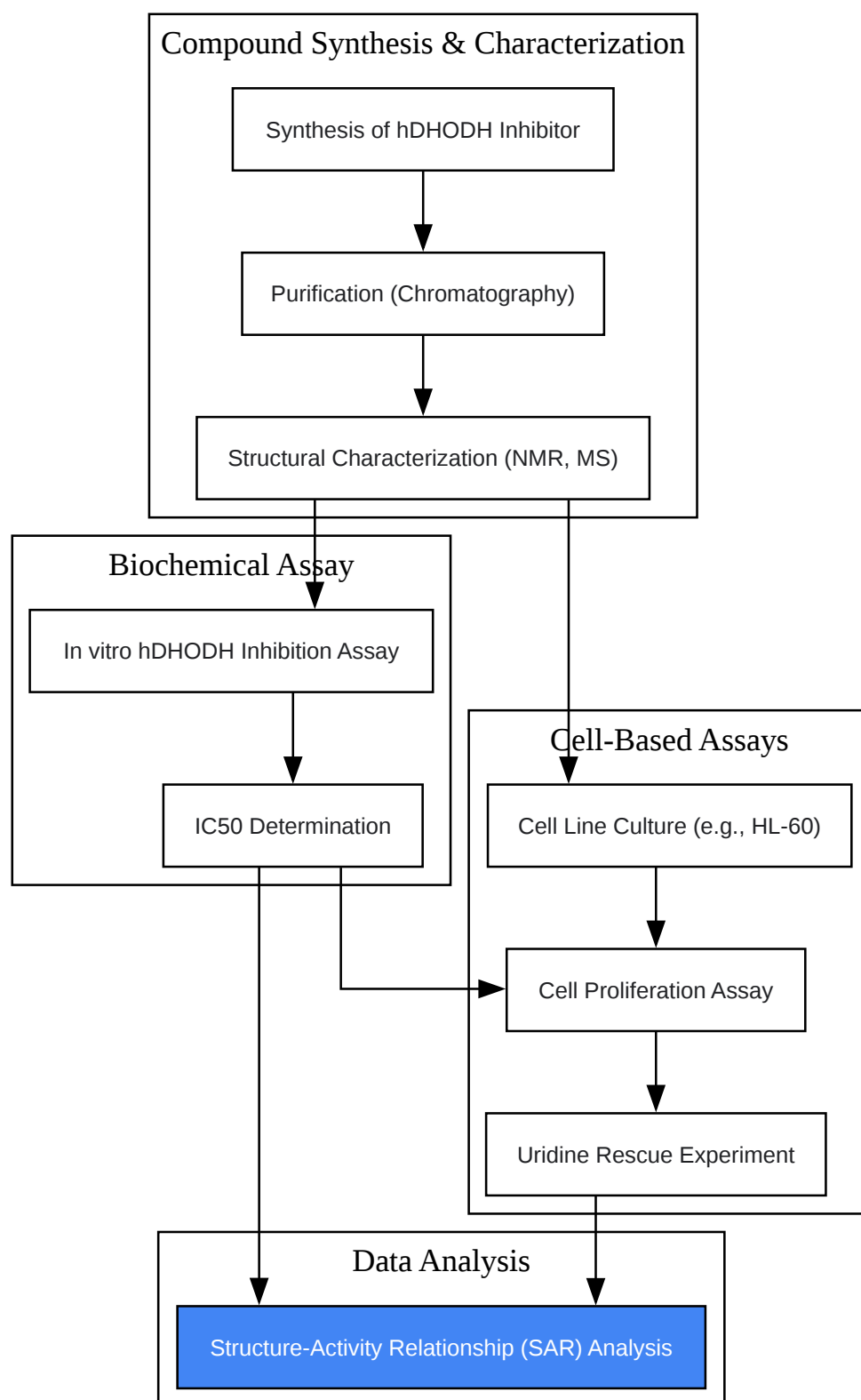
The effect of hDHODH inhibitors on cell growth is assessed using various cell lines, particularly those known to be sensitive to pyrimidine depletion, such as the HL-60 human promyelocytic leukemia cell line.[3]

- Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound.
- After an incubation period (e.g., 72 hours), cell viability is measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[13]
- To confirm the mechanism of action, rescue experiments are often performed by co-incubating the cells with the inhibitor and an exogenous source of pyrimidines, such as uridine.[13][14]

## Visualization of Mechanism of Action

The following diagrams illustrate the role of hDHODH in the de novo pyrimidine biosynthesis pathway and the effect of its inhibition.





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